(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a chlorobenzene derivative.
Addition of the cyano group: This can be done through a nucleophilic substitution reaction.
Coupling with the methoxyphenyl group: This final step may involve a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the cyano group to an amine.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.
Scientific Research Applications
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
The unique combination of functional groups in (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide distinguishes it from similar compounds
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-7-3-6-17(12-18)24-21(25)15(13-23)11-19-8-9-20(27-19)14-4-2-5-16(22)10-14/h2-12H,1H3,(H,24,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWZOIUQFBRNU-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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